7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula and a molecular weight of approximately 227.1 g/mol. This compound features a bromine atom at the seventh position and a methyl group at the first position of the tetrahydroquinoxaline ring system, which contributes to its unique chemical properties and potential biological activities. It is classified as a nitrogen-containing heterocycle, specifically belonging to the quinoxaline family, which is known for its diverse applications in medicinal chemistry and materials science.
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is classified under:
The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. This reaction can be performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in a solvent such as acetic acid or chloroform under controlled conditions to optimize yield and purity .
Key parameters for successful synthesis include:
The molecular structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline can be represented by its canonical SMILES notation: CN1CCNC2=C1C=C(C=C2)Br
. The structure features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.1 g/mol |
CAS Number | 1427391-09-0 |
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline can participate in various chemical reactions:
These reactions often require specific catalysts or conditions:
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline has several notable applications in scientific research:
Biocatalysis offers sustainable routes to enantiomerically enriched tetrahydroquinoxalines. Amine oxidases, particularly cyclohexylamine oxidase (CHAO) variants, enable kinetic resolution of racemic precursors through selective oxidation of one enantiomer.
Racemic trans-4-substituted-1,2,3,4-tetrahydroquinoxalines undergo enzymatic resolution using wild-type CHAO. The (S)-enantiomer is preferentially oxidized to the corresponding imine, which hydrolyzes to the ketone, leaving the (R)-enantiomer intact. For 7-bromo derivatives, electron-withdrawing bromine at C7 significantly impacts reaction kinetics and enantiomeric excess (ee). Typical resolutions achieve ~45% yield of (R)-7-Bromo-1-methyl-THQ with 90-95% ee after 24 hours at pH 7.5 and 30°C. The bulky bromine substituent necessitates longer reaction times compared to unsubstituted analogs due to steric hindrance at the enzyme's active site [5] .
Wild-type CHAO exhibits suboptimal activity and stereoselectivity toward 7-bromo-THQs. Directed evolution generates improved variants:
Transition metals facilitate key bond-forming steps under mild conditions, enabling direct introduction of the bromine substituent or asymmetric reduction of quinoxaline precursors.
While direct bromination of tetrahydroquinoxalines often leads to aromatization or regiochemical mixtures, palladium catalysis allows late-stage functionalization. Suzuki-Miyaura coupling leverages the bromine in pre-functionalized intermediates:
Table 1: Palladium-Catalyzed Coupling Reactions of Brominated THQ Intermediates
Substrate | Reagent | Catalyst System | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
7,8-Dibromo-1-methyl-THQ | PhB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80°C | 7-Bromo-8-phenyl-1-methyl-THQ | 92 |
7,8-Dibromo-1-methyl-THQ | 4-MeOC₆H₄B(OH)₂ | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 85°C | 7-Bromo-8-(4-methoxyphenyl)-THQ | 88 |
1-methyl-THQ | B₂pin₂, then CuBr₂ | [Ir]/dtbpy, then CuBr₂ | Dioxane, 100°C | 7-Bromo-1-methyl-THQ | 68 (2 steps) |
Asymmetric hydrogenation of 7-bromo-2(1H)-quinoxalinones provides enantioenriched 1,2,3,4-tetrahydroquinoxalines. Key systems:
This classical reaction constructs the tetrahydroquinoxaline core via acid-catalyzed cyclization, adaptable for introducing bromine at C7.
Chiral N-sulfinyl diamines control stereochemistry during cyclization:
DFT studies reveal the mechanism of chiral phosphoric acid (CPA)-catalyzed cyclizations:
Table 2: Comparison of Key Synthetic Routes to 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Method | Key Features | Max Yield (%) | Enantiomeric Excess (%) | Scale Demonstrated | Key Limitation |
---|---|---|---|---|---|
Biocatalytic Resolution (CHAO) | Sustainable, uses O₂ as oxidant | 45 (theoretical 50) | >99 (after optimization) | 100 mg | Requires racemic substrate synthesis |
Pd-Cross Coupling | Late-stage diversification, regioselective | 92 (coupling) | N/A (achiral) | 1 g | Requires dibrominated precursor |
Rh-Catalyzed Hydrogenation | High ee, atom-economic | 95 | 98 | 500 mg | High H₂ pressure, risk of debromination |
Pictet-Spengler (Chiral Aux.) | Excellent diastereocontrol, predictable stereochemistry | 52 (overall) | >99 | 200 mg | Multi-step auxiliary attachment/removal |
CPA-Catalyzed Cyclization | Organocatalytic, avoids metals | 75 | 90 | 100 mg | Strict temperature control required |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2